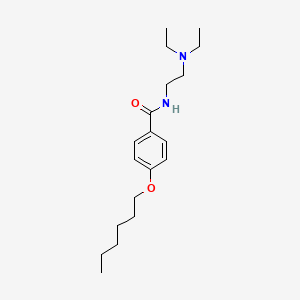
N-(2,6-diphenylpyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diphenylpyrimidin-4-yl)benzamide: is a complex organic compound that features a pyrimidine ring substituted with phenyl groups at the 2 and 6 positions and a benzamide group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diphenylpyrimidin-4-yl)benzamide typically involves the reaction of 2,6-diphenylpyrimidine-4-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-diphenylpyrimidin-4-yl)benzamide can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: The compound can be reduced at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2,6-diphenylpyrimidin-4-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine: this compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest .
Industry: The compound is also explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its potential role as an anticancer agent, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
4-(4-Aminophenyl)-2,6-diphenylpyrimidine: This compound shares the pyrimidine core structure but differs in the substitution pattern, which can lead to different chemical properties and applications.
N-(4-(quinazolin-2-yl)phenyl)benzamide:
Uniqueness: N-(2,6-diphenylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C23H17N3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C23H17N3O/c27-23(19-14-8-3-9-15-19)26-21-16-20(17-10-4-1-5-11-17)24-22(25-21)18-12-6-2-7-13-18/h1-16H,(H,24,25,26,27) |
InChI Key |
GQFWFPVBIHHTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,7a-dihydropyrrolo[3,2-d]pyrimidin-1-ium-4-one](/img/structure/B10850682.png)

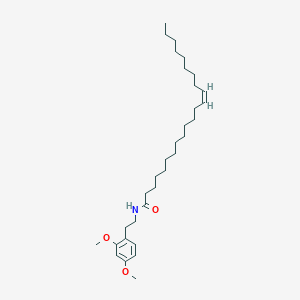
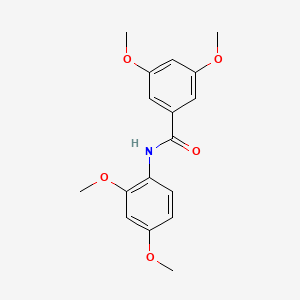


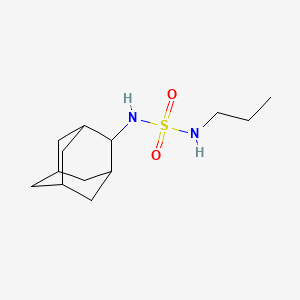

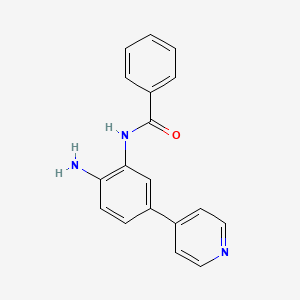
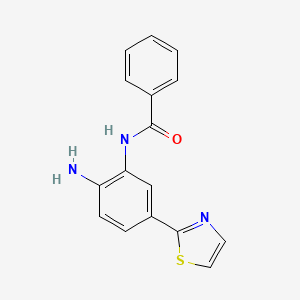

![N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine](/img/structure/B10850788.png)
